molecular formula C19H22ClN3O2 B4456780 2-(3-chlorophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

2-(3-chlorophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

Cat. No.: B4456780
M. Wt: 359.8 g/mol
InChI Key: CUORQZQZPKOSTN-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a synthetic compound that belongs to the class of acyl piperazine derivatives. These compounds are known for their diverse pharmacological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-(3-chlorophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorophenol and 4-(4-methylpiperazin-1-yl)aniline as the primary starting materials.

    Formation of Intermediate: 3-chlorophenol is reacted with chloroacetyl chloride to form 2-(3-chlorophenoxy)acetyl chloride.

    Coupling Reaction: The intermediate 2-(3-chlorophenoxy)acetyl chloride is then reacted with 4-(4-methylpiperazin-1-yl)aniline in the presence of a base such as triethylamine to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

2-(3-chlorophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

2-(3-chlorophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide has been studied for various scientific research applications, including:

    Medicinal Chemistry: The compound has been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Biological Studies: It has been used in biological studies to understand its effects on cellular processes and molecular pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(3-chlorophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide can be compared with other similar compounds, such as:

    2-methyl-AP-237: Another acyl piperazine derivative with similar pharmacological properties.

    AP-237 (bucinnazine): Known for its analgesic effects.

    AP-238: Another compound in the same class with potential therapeutic applications.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-22-9-11-23(12-10-22)17-7-5-16(6-8-17)21-19(24)14-25-18-4-2-3-15(20)13-18/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUORQZQZPKOSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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